Benzenesulfonate: A Comprehensive Technical Guide
Benzenesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical and physical properties of benzenesulfonate (B1194179) and its parent acid, benzenesulfonic acid. It includes key data, experimental protocols for synthesis and analysis, and visualizations of relevant chemical processes to support research and development activities.
Core Chemical and Physical Properties
Benzenesulfonic acid (C₆H₆O₃S) is the simplest aromatic sulfonic acid, existing as a white crystalline or waxy solid. It is a strong acid that is highly soluble in water. The corresponding conjugate base is the benzenesulfonate anion (C₆H₅O₃S⁻). In laboratory and industrial settings, it is often handled as its alkali metal salts, such as sodium benzenesulfonate (C₆H₅SO₃Na), which is a stable, white, water-soluble solid.[1][2]
Data Presentation: Physical and Chemical Properties
The properties of benzenesulfonic acid and its common salt, sodium benzenesulfonate, are summarized below for easy comparison.
Table 1: Physical and Chemical Properties of Benzenesulfonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₃S | [1][3] |
| Molecular Weight | 158.18 g/mol | [1][3] |
| Appearance | Colorless to yellow/light brown deliquescent crystals or waxy solid. | [1][3] |
| Melting Point | 43-44 °C (Sesquihydrate) 50-51 °C or 65-66 °C (Anhydrous) | [1] |
| Boiling Point | 190 °C (decomposes) | [1] |
| Solubility | Freely soluble in water and alcohol; slightly soluble in benzene (B151609); insoluble in ether and carbon disulfide. | [1][4] |
| pKa | -2.8, 0.699 (at 25°C) | [1][5] |
| Density | 1.32 g/cm³ (at 47 °C) | [1] |
Note on pKa Discrepancy: The wide range of reported pKa values for benzenesulfonic acid highlights its nature as a strong acid. Values around -2.8 suggest it is almost fully dissociated in water.[1] Higher reported values may stem from different experimental or theoretical determination methods.
Table 2: Physical and Chemical Properties of Sodium Benzenesulfonate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NaO₃S | [6][7][8] |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | White to off-white crystalline powder or flakes. | [6][9] |
| Melting Point | >300 °C (decomposes, reported as 450 °C) | [2][6] |
| Solubility | Soluble in water; slightly soluble in alcohol. | [6][7] |
| Density | 1.124 g/mL (at 25 °C) | [6][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of benzenesulfonate-containing compounds.
Table 3: Key Spectroscopic Data for Benzenesulfonic Acid
| Technique | Key Absorptions / Shifts | Source(s) |
| UV-Vis (in Ethanol) | λmax: 219, 253, 259, 263, 270 nm | [11] |
| FT-IR | Key bands for S=O stretch (1007-1032 cm⁻¹), -SO₃H group (1118 cm⁻¹), and -OH stretch (3420-3450 cm⁻¹). | [11] |
| ¹³C NMR | Spectra available for detailed structural analysis. | [11][12] |
| ¹H NMR | Spectra available for detailed structural analysis. | [11][12] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of benzenesulfonate and its derivatives.
Synthesis of Benzenesulfonic Acid via Electrophilic Aromatic Sulfonation
Benzenesulfonic acid is typically prepared by the direct sulfonation of benzene using fuming sulfuric acid (oleum) or sulfur trioxide.[13][14]
Objective: To synthesize benzenesulfonic acid from benzene.
Materials:
-
Benzene (dry)
-
Sulfur trioxide (stabilized, liquid) or fuming sulfuric acid (H₂SO₄·SO₃)
-
Acetic anhydride (B1165640) (optional, to suppress sulfone formation)
-
Reaction flask (three-necked, appropriate volume)
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
Charge the three-necked reaction flask with dry benzene. A small amount of acetic anhydride can be added to minimize the formation of the diphenyl sulfone byproduct.[15]
-
Heat the reaction flask to a controlled temperature (e.g., 40°C).
-
Gradually add the sulfonating agent (fuming sulfuric acid or sulfur trioxide) to the stirred benzene. The reaction is exothermic and the temperature should be carefully controlled.[14][15]
-
If using sulfur trioxide, it can be aspirated as a vapor into the refluxing benzene under reduced pressure to maintain a constant temperature.[15]
-
After the addition is complete, continue stirring the mixture for a specified period (e.g., 60 minutes) to ensure the reaction goes to completion.[16]
-
Isolate the product by distilling off the excess benzene under vacuum. The remaining product is crude benzenesulfonic acid, which may appear as a light-colored oil that crystallizes upon standing.[15]
-
Further purification can be achieved by recrystallization.
Determination of pKa via Potentiometric Titration
Due to its strong acidity, determining the pKa of benzenesulfonic acid requires careful technique, as the inflection point is not easily observed in aqueous solutions. The general protocol for an acid titration is as follows, with modifications necessary for strong acids (e.g., using a co-solvent to differentiate acid strength).
Objective: To determine the acid dissociation constant (pKa) of an acidic compound.
Materials:
-
Benzenesulfonic acid solution of known concentration (e.g., 1 mM)
-
Standardized sodium hydroxide (B78521) (NaOH) titrant (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Potassium chloride (KCl) solution (e.g., 0.15 M, to maintain constant ionic strength)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Place a known volume (e.g., 20 mL) of the 1 mM benzenesulfonic acid solution into a beaker. Add KCl solution to maintain a constant ionic strength.[1]
-
Titration Setup: Immerse the pH electrode in the solution and place the beaker on a magnetic stirrer. Position the buret containing the NaOH titrant above the beaker.
-
Titration: Begin stirring the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. For a weak acid, the pKa is the pH at the half-equivalence point. For a strong acid like benzenesulfonic acid, the equivalence point will be sharp and close to pH 7, but the half-equivalence point is not readily determined in water. Advanced methods or software are typically required to analyze the curve and calculate the pKa.[1]
-
Replication: Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[1]
General Protocol for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the benzenesulfonate compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[4] The solution should be free of particulate matter; filtration through a small cotton plug in a Pasteur pipette may be necessary.[9]
-
Analysis: Transfer the solution to a clean 5 mm NMR tube. The analysis is performed in an NMR spectrometer, and the resulting spectrum provides information about the molecular structure.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (Solid): For solid samples like sodium benzenesulfonate, the KBr pellet method is common. Mix 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture in a die under high pressure to form a transparent pellet.[8] Alternatively, a Nujol (mineral oil) mull can be prepared by grinding the solid with a drop of oil and placing the paste between two KBr plates.[7]
-
Analysis: Place the pellet or plates in the sample holder of the FTIR spectrometer and acquire the spectrum.
3. UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).
-
Analysis: Use a quartz cuvette to hold the sample. Record the spectrum over the desired wavelength range (e.g., 200-400 nm). A spectrum of the pure solvent should be used as a baseline.[11]
Key Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clarify complex mechanisms and workflows relevant to benzenesulfonate chemistry.
Electrophilic Aromatic Sulfonation of Benzene
The formation of benzenesulfonic acid occurs via an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃), is generated in situ from fuming sulfuric acid.
Caption: Mechanism of the electrophilic aromatic sulfonation of benzene.
Desulfonation of Benzenesulfonic Acid
The sulfonation reaction is reversible. By heating benzenesulfonic acid in dilute aqueous acid, the sulfonic acid group can be removed to regenerate benzene.[13] This reversibility is useful in organic synthesis, where the sulfonate group can act as a temporary blocking group.
Caption: Mechanism for the desulfonation of benzenesulfonic acid.
Experimental Workflow: Synthesis and Analysis
This diagram outlines the logical flow from synthesis to characterization of a benzenesulfonate compound.
Caption: General workflow for synthesis and characterization.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. pennwest.edu [pennwest.edu]
- 14. journals.pan.pl [journals.pan.pl]
- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 16. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
